N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
The primary target of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is copper ions (Cu2+) . Copper is an essential element for proteins and receptors, and its accumulation over time in the human body can cause serious illnesses such as Alzheimer’s and Parkinson’s disease .
Mode of Action
This compound interacts with its targets through a process known as intramolecular charge transfer (ICT) . The compound is designed to show an instant turn-off fluorescence response to Cu2+ over other metal ions in an ethanol-water mixture . The sensor coordinates Cu2+ in a 1:1 stoichiometry with a binding constant, Ka = 5.22 M−1 .
Pharmacokinetics
The compound’s interaction with copper ions suggests that it may have a significant impact on bioavailability .
Result of Action
The primary result of the compound’s action is its ability to act as a fluorescent sensor for copper ions . It shows an instant turn-off fluorescence response to Cu2+ over other metal ions . This could potentially be used to monitor copper levels in various biological and environmental samples.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound shows a fluorescence response in an ethanol-water mixture , suggesting that the solvent environment can impact its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a cyclization reaction involving appropriate precursors such as 2-hydroxybenzaldehyde and α-haloketones.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure to coumarin.
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which have similar structural features and biological activities.
Uniqueness
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is unique due to its combination of coumarin and benzofuran moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11-8-15-16(10-19(24)25-18(15)9-12(11)2)21-20(22-13(3)23)14-6-4-5-7-17(14)26-21/h4-10H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBAMTMJNXZPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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